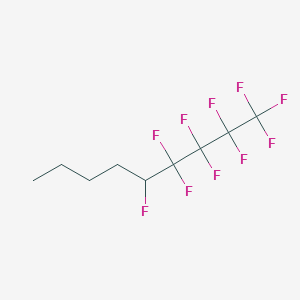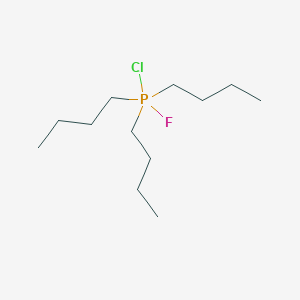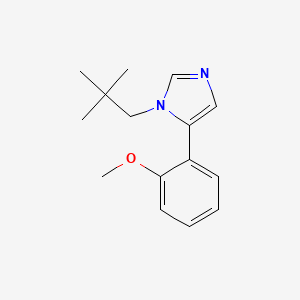
4,8-Dimethylnona-3,7-dien-1-ol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dimethylnona-3,7-dien-1-ol is an organic compound with the molecular formula C11H20O. It is a type of alcohol with a unique structure that includes two double bonds and two methyl groups. Methanesulfonic acid, on the other hand, is a strong organic acid with the formula CH3SO3H. When combined, these compounds can form various derivatives that are useful in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethylnona-3,7-dien-1-ol typically involves the use of starting materials such as isoprene and acetylene. The reaction conditions often require a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4,8-Dimethylnona-3,7-dien-1-ol may involve large-scale chemical reactors and continuous flow processes. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify the final product. Methanesulfonic acid is typically produced through the oxidation of methanethiol or dimethyl sulfide using strong oxidizing agents like hydrogen peroxide or nitric acid.
Análisis De Reacciones Químicas
Types of Reactions
4,8-Dimethylnona-3,7-dien-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming aldehydes or ketones.
Reduction: The double bonds in the compound can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.
Major Products
Oxidation: Aldehydes or ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
4,8-Dimethylnona-3,7-dien-1-ol and its derivatives have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for their potential therapeutic effects and as building blocks for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,8-Dimethylnona-3,7-dien-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by disrupting their cell membranes or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4,8-Dimethyl-3,7-nonadien-2-ol
- 4,8-Dimethylnona-3,7-dien-2-one
- (E)-4,8-Dimethyl-1,3,7-nonatriene
Uniqueness
4,8-Dimethylnona-3,7-dien-1-ol is unique due to its specific structure, which includes two double bonds and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, highlighting its potential for specialized uses.
Propiedades
Número CAS |
118495-32-2 |
|---|---|
Fórmula molecular |
C12H24O4S |
Peso molecular |
264.38 g/mol |
Nombre IUPAC |
4,8-dimethylnona-3,7-dien-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C11H20O.CH4O3S/c1-10(2)6-4-7-11(3)8-5-9-12;1-5(2,3)4/h6,8,12H,4-5,7,9H2,1-3H3;1H3,(H,2,3,4) |
Clave InChI |
BQQZXBNPVBIQCN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCO)C)C.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-](/img/structure/B14292867.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)



![1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)](/img/structure/B14292897.png)
![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)




![9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14292951.png)

![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)
